molecular formula C17H18ClNO B14775605 (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol CAS No. 1178875-70-1

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol

Katalognummer: B14775605
CAS-Nummer: 1178875-70-1
Molekulargewicht: 287.8 g/mol
InChI-Schlüssel: VTRRCJPSCXOCEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a cyclopropyl group, and a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), alkoxide ions (RO-)

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a dechlorinated product

    Substitution: Formation of hydroxyl or alkoxy derivatives

Wissenschaftliche Forschungsanwendungen

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol moiety.

    (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.

    (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)amine: Similar structure but with an amine group instead of a methanol moiety.

Uniqueness

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1178875-70-1

Molekularformel

C17H18ClNO

Molekulargewicht

287.8 g/mol

IUPAC-Name

[5-chloro-2-[cyclopropyl(methyl)amino]phenyl]-phenylmethanol

InChI

InChI=1S/C17H18ClNO/c1-19(14-8-9-14)16-10-7-13(18)11-15(16)17(20)12-5-3-2-4-6-12/h2-7,10-11,14,17,20H,8-9H2,1H3

InChI-Schlüssel

VTRRCJPSCXOCEF-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CC1)C2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.